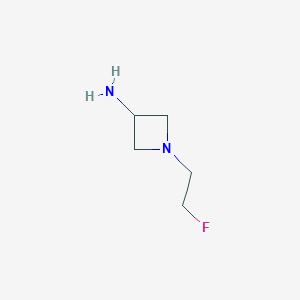

1-(2-Fluoroethyl)azetidin-3-amine

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a class of compounds that have garnered considerable attention in organic synthesis and medicinal chemistry. rsc.orgresearchwithrutgers.comnumberanalytics.comnih.gov Their importance stems from their unique combination of stability and reactivity, which allows for their use as versatile building blocks in the construction of more complex molecular architectures. nih.govnih.gov

Intrinsic Ring Strain and its Impact on Reactivity and Synthetic Design

Azetidines are characterized by a significant degree of ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable and less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain is a key determinant of their chemical behavior, rendering them susceptible to ring-opening reactions under appropriate conditions, thereby providing a pathway to a variety of functionalized acyclic compounds. rsc.orgresearchwithrutgers.comrsc.orgnih.gov The strain also imparts a rigid, three-dimensional conformation to the molecule, a desirable feature in drug design for optimizing interactions with biological targets. enamine.net The careful manipulation of this ring strain is a central theme in the synthetic design of azetidine-based molecules, allowing chemists to control their reactivity and downstream applications. rsc.orgresearchwithrutgers.com

Strategic Role of Fluoroalkyl Moieties in Synthetic Organic Chemistry

The introduction of fluorine atoms or fluoroalkyl groups into organic molecules has become a powerful strategy in medicinal chemistry and materials science. chemenu.commdpi.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly alter the physical, chemical, and biological properties of a molecule. nih.gov

Methodologies for the Incorporation of Fluorine into Amine Derivatives

A variety of methods have been developed for the synthesis of fluorinated amines. These can be broadly categorized into several approaches. One common strategy is the nucleophilic fluorination of precursors containing a suitable leaving group. Another approach involves the reduction of fluorine-containing nitro compounds. alfa-chemistry.com More recently, methods such as the deconstructive fluorination of cyclic amines have emerged, offering novel pathways to access these valuable compounds. escholarship.org The choice of fluorinating agent and reaction conditions is crucial and depends on the specific substrate and the desired outcome. Some common fluorinating reagents and their applications are summarized in the table below.

| Fluorinating Reagent | Application | Reference |

| Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination of alcohols | arkat-usa.org |

| Selectfluor | Electrophilic fluorination | escholarship.org |

| Silver(I) fluoride (B91410) | Desulfurinative fluorination | nih.govacs.org |

| Hydrogen fluoride | Diazotization-fluorination | google.com |

Design Rationale for 1-(2-Fluoroethyl)azetidin-3-amine as a Unique Synthon

The chemical compound this compound represents a thoughtfully designed synthon that combines the desirable features of both the azetidine (B1206935) ring and a fluoroalkyl moiety. The design rationale is rooted in the principle of molecular hybridization, where two distinct structural motifs are combined to create a new molecule with enhanced or novel properties.

Strategies for Azetidine Ring Construction

The formation of the strained four-membered azetidine ring is a significant synthetic challenge. Intramolecular cyclization reactions, where the bond-forming atoms are present within the same molecule, represent a primary and effective strategy to overcome the entropic and enthalpic barriers associated with constructing this ring system. These approaches often provide better control over regioselectivity and stereoselectivity.

Intramolecular cyclizations are a cornerstone of azetidine synthesis, involving the formation of a carbon-nitrogen bond to close the four-membered ring. Various methods have been developed, differing in the choice of precursor and the nature of the bond-forming reaction.

The reductive cyclization of β-haloalkylimines is a notable method for forming the azetidine ring. This process typically begins with the formation of an imine from a precursor containing both an amine and a halogen atom separated by a three-carbon chain. The subsequent reduction of the C=N double bond initiates a nucleophilic attack from the newly formed amine onto the carbon bearing the halogen, resulting in ring closure. The choice of reducing agent is critical to facilitate the tandem reduction and cyclization process efficiently.

Electrophilic cyclization has been proven to be an effective method for synthesizing a wide array of heterocyclic compounds. researchgate.net For the construction of azetidines, the electrophilic cyclization of homoallylamines provides a powerful route. In this reaction, an electrophile, such as an iodonium (B1229267) or bromonium ion, activates the carbon-carbon double bond of the homoallylamine. This activation prompts the nitrogen atom to act as an internal nucleophile, attacking the activated alkene. According to Baldwin's rules, the 4-exo-tet cyclization pathway is favored, leading to the formation of a functionalized 2-(halomethyl)azetidine derivative. researchgate.netrsc.org This method proceeds under mild conditions and can tolerate a variety of functional groups. researchgate.net

Similar to the cyclization of homoallylamines, homoallylhydrazines can undergo iodocyclization to yield azetidine structures. The reaction is initiated by iodine, which acts as the electrophile. The nitrogen atom of the hydrazine (B178648) moiety attacks the iodonium intermediate formed at the double bond. This process stereoselectively produces functionalized 2-(iodomethyl)azetidine derivatives in high yields when conducted at room temperature. rsc.orgresearchgate.net It has been demonstrated that careful control of reaction temperature is crucial, as higher temperatures can lead to rearrangement, forming 3-iodopyrrolidine (B174656) derivatives instead. rsc.orgresearchgate.net

One of the most common and reliable methods for azetidine ring synthesis is the intramolecular SN2 reaction. nih.govfrontiersin.org This strategy involves a γ-amino alcohol precursor where the hydroxyl group is converted into a good leaving group, such as a mesylate (methanesulfonate), tosylate, or halide. nih.govfrontiersin.orgnih.gov Upon treatment with a base, the amine nitrogen is deprotonated, enhancing its nucleophilicity. The nucleophilic nitrogen then attacks the carbon atom bearing the leaving group, displacing it and forming the four-membered azetidine ring. nih.govfrontiersin.org This method has been successfully applied to the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols through a sequence involving N-cyanomethylation, one-pot mesylation, and base-induced ring closure. organic-chemistry.org

Table 1: Examples of Intramolecular SN2 Cyclization for Azetidine Synthesis

| Precursor Type | Leaving Group | Key Transformation | Reference |

| γ-Amino alcohol | Mesylate (Ms) | One-pot mesylation and base-induced cyclization | organic-chemistry.org |

| γ-Chloro-(trifluoromethyl)amine | Chloride (Cl) | Intramolecular nucleophilic substitution | nih.gov |

| (Trifluoromethyl)carbinol | Mesylate (Ms) | C2-N bond formation via displacement | nih.gov |

A highly effective and regioselective method for azetidine synthesis involves the intramolecular aminolysis of 3,4-epoxy amines, catalyzed by lanthanide salts. nih.govnih.gov Lanthanide(III) trifluoromethanesulfonates (Ln(OTf)₃), particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as excellent Lewis acid catalysts for this transformation. nih.govelsevierpure.com The catalyst activates the epoxide ring, facilitating a nucleophilic attack by the tethered amine.

A key finding is that the stereochemistry of the epoxy amine substrate dictates the reaction outcome. The La(OTf)₃-catalyzed reaction of cis-3,4-epoxy amines proceeds via a highly regioselective 4-exo-tet cyclization, affording the desired azetidine derivatives in high yields. nih.govfrontiersin.org In contrast, the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to produce 3-hydroxypyrrolidines. nih.govfrontiersin.org This methodology is robust, tolerating a range of acid-sensitive and Lewis basic functional groups such as Boc, PMB, TBS, nitriles, and sulfides. nih.govfrontiersin.org

Table 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Substrate (Epoxy Amine) | Protecting Group (R) | Yield of Azetidine (%) | Reference |

| cis-1-(Tosylamino)hex-3-ene oxide | Ts (Tosyl) | 90 | nih.gov |

| cis-1-(Boc-amino)hex-3-ene oxide | Boc (tert-Butoxycarbonyl) | 88 | nih.govfrontiersin.org |

| cis-1-(PMB-amino)hex-3-ene oxide | PMB (p-Methoxybenzyl) | 93 | nih.govfrontiersin.org |

| cis-1-(TBS-amino)hex-3-ene oxide | TBS (tert-Butyldimethylsilyl) | 85 | nih.govfrontiersin.org |

| Epoxy aniline (B41778) derivative | - | 39 | nih.govfrontiersin.org |

Advanced Synthetic Methodologies for this compound and Analogous Structures

The synthesis of azetidine-containing compounds, such as this compound, is of significant interest due to the prevalence of the azetidine motif in biologically active molecules and pharmaceuticals. acs.orgnrf.re.krnih.gov This article details advanced synthetic strategies for constructing the azetidine core, focusing on intramolecular cyclization and intermolecular cycloaddition reactions.

1 Intramolecular Cyclization Reactions

Intramolecular reactions represent a powerful strategy for the formation of the strained four-membered azetidine ring. These methods often involve the formation of a key carbon-nitrogen bond from a linear precursor.

The direct functionalization of unactivated C(sp³)–H bonds is a highly sought-after transformation in organic synthesis. Palladium-catalyzed intramolecular amination has emerged as an effective method for the synthesis of azetidines from readily available amine precursors. acs.org This approach utilizes a picolinamide (B142947) (PA) protecting group on the amine substrate to direct the C-H activation. acs.orgorganic-chemistry.org

The reaction proceeds via an intramolecular amination of C-H bonds at the γ-position relative to the picolinamide-protected amine. acs.org This methodology is characterized by its efficiency, employing relatively low catalyst loadings and inexpensive reagents under convenient operating conditions. acs.org The selectivity of the C-H amination is predictable, allowing for the targeted synthesis of the azetidine ring. acs.orgorganic-chemistry.org This method highlights the utility of activating otherwise inert C(sp³)–H bonds, particularly those of methyl groups, as functional handles for ring closure. acs.org

Table 1: Key Features of Pd(II)-Catalyzed C(sp³)–H Amination for Azetidine Synthesis

| Feature | Description | Reference |

|---|---|---|

| Directing Group | Picolinamide (PA) | acs.orgorganic-chemistry.org |

| Bond Formed | C(sp³)–N | acs.org |

| Position of Amination | γ-position C-H bond | acs.orgorganic-chemistry.org |

| Key Advantages | Low catalyst loading, inexpensive reagents, predictable selectivity | acs.org |

An alternative approach to azetidine synthesis involves the ring contraction of larger, more readily accessible heterocyclic systems. A notable example is the synthesis of α-carbonylated N-sulfonylazetidines from α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org This method provides a simple and robust one-pot procedure for obtaining functionalized azetidines. acs.org

The process begins with the selective monobromination of N-sulfonyl-2-pyrrolidinone derivatives, which are easily prepared from inexpensive starting materials. acs.org The resulting α-bromopyrrolidinone precursor then undergoes a nucleophilic addition-ring contraction sequence. In the presence of a base such as potassium carbonate, various nucleophiles like alcohols, phenols, or anilines can be introduced. organic-chemistry.orgacs.org The proposed mechanism involves the opening of the pyrrolidinone ring by the nucleophile, followed by an intramolecular Sₙ2 displacement of the α-bromide by the newly formed γ-amide anion, leading to the formation of the azetidine ring. acs.org

A novel and efficient method for constructing the azetidine ring is through the electrocatalytic intramolecular hydroamination of allylic sulfonamides. acs.orgorganic-chemistry.orgresearchgate.net This strategy merges cobalt catalysis with electrochemical oxidation, providing a regioselective pathway to azetidines that avoids many of the challenges associated with traditional methods, such as unfavorable kinetics and side reactions. organic-chemistry.orgresearchgate.net

The reaction is the first of its kind to successfully apply intramolecular hydroamination of allylic amine derivatives for azetidine synthesis. acs.orgnrf.re.krnih.gov The combination of a cobalt-salen catalyst and electricity enables the regioselective generation of a key carbocationic intermediate. acs.orgorganic-chemistry.orgresearchgate.net This intermediate directly undergoes intramolecular C–N bond formation to yield the desired azetidine product. acs.orgorganic-chemistry.orgresearchgate.net The protocol has been shown to be effective for a variety of substrates, including both allylic and homoallylic sulfonamides, and is tolerant of various functional groups. organic-chemistry.org Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final nucleophilic cyclization or a second electrochemical oxidation step to form the carbocationic intermediate. acs.orgorganic-chemistry.org

Table 2: Components of Electrocatalytic Intramolecular Hydroamination

| Component | Role | Reference |

|---|---|---|

| Substrate | Allylic Sulfonamide | acs.orgorganic-chemistry.org |

| Catalyst | Cobalt-salen complex | organic-chemistry.orgresearchgate.net |

| Process | Electrochemical Oxidation | acs.orgorganic-chemistry.org |

| Key Intermediate | Carbocationic Intermediate | acs.orgorganic-chemistry.orgresearchgate.net |

| Atmosphere | Nitrogen | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-fluoroethyl)azetidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-1-2-8-3-5(7)4-8/h5H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBAXYRKISUFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Fluoroethyl Azetidin 3 Amine and Analogous Structures

2 Intermolecular Cycloaddition Reactions

Intermolecular cycloadditions offer a highly convergent and atom-economical route to the azetidine (B1206935) core, directly combining two separate components to form the four-membered ring.

The aza-Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and efficient methods for synthesizing functionalized azetidines. nih.govnih.govrsc.org Despite its potential, the application of this reaction has been historically limited due to challenges associated with the rapid relaxation of the imine excited state through non-productive pathways. nih.govspringernature.comresearchgate.net However, recent advancements, particularly the use of visible light photocatalysis, have overcome some of these long-standing issues. nih.govspringernature.com

This atom-economical approach allows for the construction of the azetidine ring from readily available precursors with minimal prefunctionalization. springernature.comresearchgate.net The reaction's success often depends on the nature of the imine and alkene components, with computational and experimental studies suggesting the involvement of a diradical pathway in the mechanism. researchgate.net

A significant breakthrough in aza-Paternò–Büchi reactions has been the development of visible-light-mediated protocols, which offer milder reaction conditions compared to traditional UV irradiation. springernature.com Iridium(III) photocatalysts have proven to be particularly effective in these transformations. nih.govspringernature.com The process relies on a triplet energy transfer from the photoexcited iridium catalyst to one of the reactants, typically the alkene or a specialized oxime substrate. nih.govspringernature.comnih.gov

This activation strategy enables the cycloaddition to proceed with high yields, short reaction times, and very low catalyst loadings. springernature.com For instance, intramolecular aza-Paternò-Büchi reactions have been developed using iridium photocatalysts to access complex tricyclic azetidines. nih.govresearchgate.net The choice of photocatalyst is crucial, with their triplet energies directly impacting the reaction efficiency. researchgate.net These mild conditions enhance the functional group tolerance of the reaction. springernature.com

A key innovation in intermolecular aza-Paternò-Büchi reactions is the use of 2-isoxazoline-3-carboxylates as a unique class of oxime substrates. nih.gov These compounds can be effectively activated via triplet energy transfer from a commercially available iridium photocatalyst under visible light irradiation. nih.gov

This approach allows for the [2+2] cycloaddition with a broad range of alkenes under operationally simple and mild conditions. nih.gov A significant advantage of this methodology is that the resulting highly functionalized azetidine products can be readily converted into free, unprotected azetidines. nih.gov This provides a novel and valuable route to access these highly desirable synthetic targets, which are often challenging to obtain through other methods. nih.gov

Table 3: Comparison of Azetidine Synthesis Strategies

| Synthetic Strategy | Key Features | Starting Materials | Reference |

|---|---|---|---|

| Pd(II)-Catalyzed C-H Amination | Intramolecular, C(sp³)-H activation, Picolinamide (B142947) directing group | Picolinamide-protected amines | acs.orgorganic-chemistry.org |

| Ring Contraction | Intramolecular, One-pot, Nucleophilic addition-ring closure | α-bromo N-sulfonylpyrrolidinones | organic-chemistry.orgacs.org |

| Electrocatalytic Hydroamination | Intramolecular, Cobalt-catalyzed, Electrochemical oxidation | Allylic sulfonamides | acs.orgorganic-chemistry.orgresearchgate.net |

| Aza-Paternò–Büchi Reaction | Intermolecular, [2+2] photocycloaddition, Visible-light mediated | Imines (or oximes) and Alkenes | nih.govnih.govspringernature.com |

[2+2] Photocycloadditions (Aza-Paternò–Büchi Reactions)

Strain-Release Strategies

The inherent ring strain in small, bicyclic systems provides a powerful thermodynamic driving force for ring-opening reactions. This principle is adeptly applied in the synthesis of azetidines from highly strained azabicyclo[1.1.0]butane precursors.

Homologation of Azabicyclo[1.1.0]butanes

A modular approach for the synthesis of azetidine boronic esters has been developed by exploiting the high ring strain of 1-azabicyclo[1.1.0]butane. nih.govmagtech.com.cn This methodology involves the generation of a nucleophilic azabicyclo[1.1.0]butyl lithium species, which is then trapped with a boronic ester. The resulting boronate complex, upon N-protonation, undergoes a 1,2-migration coupled with the cleavage of the central C–N bond, effectively relieving the ring strain to form the more stable azetidine ring. nih.govmagtech.com.cnrsc.org

The process begins with the in situ generation of 1-azabicyclo[1.1.0]butane from an ammonium (B1175870) salt, followed by lithiation. elsevier.com This nucleophilic intermediate reacts with a wide array of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, with complete stereospecificity. nih.govmagtech.com.cn The resulting N-H azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the nitrogen atom and the boronic ester moiety. nih.govmagtech.com.cn This method was successfully applied to a concise, stereoselective synthesis of the pharmaceutical agent cobimetinib. magtech.com.cnelsevier.com

Table 1: Homologation of Boronic Esters with Azabicyclo[1.1.0]butane

| Boronic Ester Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Phenyl boronic ester | 1. Azabicyclo[1.1.0]butyl lithium; 2. Acetic acid | Azetidin-3-yl boronic ester | 85% | nih.govmagtech.com.cn |

| Cyclohexyl boronic ester | 1. Azabicyclo[1.1.0]butyl lithium; 2. Acetic acid | (1-Cyclohexylazetidin-3-yl)boronic ester | 78% | nih.govmagtech.com.cn |

Direct Alkylation of 1-Azabicyclo[1.1.0]butane with Organometallic Reagents

A direct and rapid method for synthesizing bis-functionalized azetidines involves the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with various organometallic reagents. organic-chemistry.orgresearchgate.net This approach, catalyzed by copper(II) triflate (Cu(OTf)₂), facilitates the addition of alkyl, allyl, vinyl, and benzyl (B1604629) groups to the ABB core. organic-chemistry.orgfigshare.comresearchgate.net The reaction proceeds efficiently, providing a versatile route to a range of substituted azetidines that are valuable as building blocks and drug-like compounds. organic-chemistry.orgfigshare.com The catalyst system has also been successfully extended to the alkylation of aziridines. researchgate.netresearchgate.net

The reaction mechanism capitalizes on the strain of the ABB ring system, which is activated by the copper catalyst to undergo nucleophilic attack by the organometallic reagent. This strategy allows for the rapid construction of molecular complexity from a readily available starting material. organic-chemistry.orgfigshare.com

Table 2: Copper-Catalyzed Direct Alkylation of 1-Azabicyclo[1.1.0]butane

| Organometallic Reagent | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | Cu(OTf)₂ | 1-Phenylazetidine derivative | 80% | organic-chemistry.orgresearchgate.net |

| Vinylmagnesium bromide | Cu(OTf)₂ | 1-Vinylazetidine derivative | 75% | organic-chemistry.orgresearchgate.net |

| Allylmagnesium bromide | Cu(OTf)₂ | 1-Allylazetidine derivative | 85% | organic-chemistry.orgresearchgate.net |

Organometallic-Mediated Approaches

The versatility of organometallic chemistry offers powerful tools for the construction of heterocyclic rings, including the azetidine core. Transition metal-mediated and -catalyzed reactions provide pathways that are often characterized by high selectivity and functional group tolerance.

Ti(IV)-Mediated Coupling (Kulinkovich-Type Pathways)

A notable advance in azetidine synthesis is the titanium(IV)-mediated coupling of oxime ethers with Grignard reagents or terminal olefins, which proceeds via a proposed Kulinkovich-type mechanism. rsc.orgnih.govresearchgate.net This transformation is particularly effective for creating structurally diverse and previously inaccessible spirocyclic NH-azetidines in a single step. nih.govresearchgate.net

The classic Kulinkovich reaction involves the reaction of esters with Grignard reagents in the presence of a titanium(IV) alkoxide to form cyclopropanols. nih.gov The mechanism is believed to involve the formation of a titanacyclopropane intermediate from two equivalents of the Grignard reagent and the titanium alkoxide. nih.gov In the azetidine synthesis variant, this titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent, which inserts into the 1,2-dielectrophilic oxime ether. nih.govresearchgate.net This insertion leads to a five-membered cyclic complex that subsequently loses a methoxide (B1231860) to form the four-membered azetidine ring coordinated to titanium. rsc.org An acidic workup then furnishes the final NH-azetidine product. rsc.org This method provides a novel entry to complex azetidine scaffolds from readily available starting materials. researchgate.net

Table 3: Ti(IV)-Mediated Synthesis of Spirocyclic NH-Azetidines

| Oxime Ether Substrate | Grignard Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Cyclohexanone O-methyl oxime | Ethylmagnesium bromide | 1-Azaspiro[3.5]nonane | 55% | rsc.orgnih.govresearchgate.net |

| 4-tert-Butylcyclohexanone O-methyl oxime | Propylmagnesium chloride | 7-tert-Butyl-1-azaspiro[3.5]nonane | 48% | rsc.orgnih.govresearchgate.net |

Zr-Catalyzed Reactions of Imines

Another approach involves the treatment of N-allyl or N-homoallyl anilines with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and n-butyllithium. This generates azazirconacyclopentanes or azazirconacyclopentenes, respectively. Subsequent treatment of these metallacycles with iodine induces a cyclization that diastereoselectively produces 3,4-disubstituted N-aryl azetidines. This method highlights the utility of zirconium-mediated intramolecular coupling for the stereocontrolled synthesis of complex azetidine structures.

Table 4: Zr-Mediated Diastereoselective Synthesis of Azetidines

| Substrate | Reagents | Product | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| N-(But-3-en-1-yl)aniline | 1. Cp₂ZrCl₂, n-BuLi; 2. I₂ | 1-Phenyl-3-methylazetidine | N/A | figshare.com |

| N-(Pent-4-en-1-yl)aniline | 1. Cp₂ZrCl₂, n-BuLi; 2. I₂ | 3-Ethyl-1-phenylazetidine | >95:5 | figshare.com |

Hiyama Cross-Coupling Reactions with 3-Iodoazetidine Derivatives

The Hiyama cross-coupling reaction, which pairs an organosilane with an organic halide, has been successfully applied to the synthesis of 3-arylazetidines. This palladium-catalyzed reaction provides a convenient and operationally simple method for forming a C(sp³)–C(sp²) bond at the 3-position of the azetidine ring. The reaction of 1-Boc-3-iodoazetidine with various aryltriethoxysilanes or arylsiloxanes proceeds under mild conditions, tolerating a range of functional groups on the aryl partner.

Optimization studies have shown that the combination of a palladium acetate (B1210297) [Pd(OAc)₂] catalyst and a suitable phosphine (B1218219) ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), in a solvent like dioxane, provides excellent results. The reaction is compatible with both electron-donating and electron-withdrawing substituents on the arylsilane, although para-substituted arylsilanes tend to give higher yields than meta-substituted ones due to steric effects. This methodology has proven to be scalable, demonstrating its utility for the practical synthesis of 3-arylazetidines, which are of significant interest in pharmaceutical research.

Table 5: Palladium-Catalyzed Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine

| Arylsilane | Catalyst/Ligand | Activator | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenyltriethoxysilane | Pd(OAc)₂ / dppf | TBAF | 1-Boc-3-phenylazetidine | 80% | |

| (4-Methoxyphenyl)triethoxysilane | Pd(OAc)₂ / dppf | TBAF | 1-Boc-3-(4-methoxyphenyl)azetidine | 85% | |

| (4-Chlorophenyl)triethoxysilane | Pd(OAc)₂ / dppf | TBAF | 1-Boc-3-(4-chlorophenyl)azetidine | 72% |

Introduction of the 2-Fluoroethyl Moiety and the Azetidin-3-amine (B9764) Architecture

The azetidine ring is a significant structural motif in modern medicinal chemistry, recognized as a privileged structure in numerous pharmaceuticals. chemrxiv.org This four-membered heterocycle can act as a conformationally restricted analogue of acyclic chains, which can lead to improved pharmacokinetic or toxicity profiles. chemrxiv.org Within the broader class of azetidines, azetidine-3-amines are a crucial subclass, forming the core of compounds such as kinase inhibitors and CCR2 antagonists. chemrxiv.org The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. cas.cn Specifically, the 2-fluoroethyl group is a common feature in pharmacologically active molecules. The synthesis of the target compound, 1-(2-Fluoroethyl)azetidin-3-amine, therefore involves combining these two valuable synthons: the azetidin-3-amine core and the 2-fluoroethyl side chain. The synthetic challenge lies in efficiently and selectively forming the C-N bond between the azetidine nitrogen and the fluoroethyl group, or in constructing the azetidine ring with the fluoroethyl group already in place.

Direct Alkylation of Amines with 2-Fluoroethyl Halides

Direct N-alkylation of a secondary amine with an alkyl halide is a fundamental method for forming tertiary amines. researchgate.net In the context of synthesizing this compound, this strategy would involve the reaction of a suitable azetidin-3-amine precursor with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane. The reaction is typically conducted in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

However, this method can present challenges. A significant issue is the potential for over-alkylation, leading to the formation of quaternary ammonium salts as undesired byproducts. researchgate.net The reactivity of the 2-fluoroethyl halide is also a key consideration; while iodides are more reactive, they are also less stable and more expensive than bromides or chlorides. The choice of solvent and base is critical to optimize the yield of the desired tertiary amine while minimizing side reactions. researchgate.net

Nucleophilic Substitution on Activated Leaving Groups with [F-18]Fluoride (e.g., N-[2(p-toluenesulfonyloxy)ethyl] phthalimide)

For applications in Positron Emission Tomography (PET), the introduction of the fluorine-18 (B77423) (¹⁸F) radioisotope is required. nih.gov This is achieved via nucleophilic substitution using no-carrier-added [¹⁸F]fluoride. nih.govnih.gov Due to the low reactivity of fluoride (B91410) as a leaving group, the reverse reaction—displacing a better leaving group with [¹⁸F]fluoride—is the standard approach. ubc.ca

The synthesis of ¹⁸F-labeled fluoroethyl-containing compounds typically starts with a precursor bearing an activated leaving group on the ethyl chain. Common leaving groups include tosylates (tosyl), mesylates (mesyl), and triflates. acs.org For example, a precursor like N-[2-(p-toluenesulfonyloxy)ethyl] phthalimide (B116566) can be reacted with [¹⁸F]fluoride. The reaction is performed in polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) to enhance the nucleophilicity of the fluoride ion. acs.org

To further increase reactivity, a phase-transfer catalyst, such as the cryptand Kryptofix 2.2.2 (K2.2.2), is often used in conjunction with a potassium carbonate base. The K2.2.2 sequesters the potassium ion, leaving a highly reactive, "naked" [¹⁸F]fluoride anion. nih.govacs.org After the successful radiolabeling step, subsequent deprotection steps would be necessary to reveal the amine and attach the azetidine moiety to yield the final ¹⁸F-labeled tracer.

Single-Step Synthesis of Azetidine-3-amines via Selective Displacement of Azetidine Electrophiles with Amine Nucleophiles

A highly effective and straightforward method for synthesizing substituted azetidine-3-amines involves the direct displacement of an electrophile at the 3-position of an azetidine ring with an amine nucleophile. chemrxiv.org This approach has been refined into a simple "mix-and-heat" procedure that is tolerant of various functional groups, making it suitable for both early- and late-stage functionalization in a synthetic sequence. chemrxiv.orgnih.gov

A key precursor for this methodology is 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627). chemrxiv.orgrsc.org This compound is a bench-stable, commercially available solid that serves as an excellent electrophile. nih.govchemrxiv.org It can be readily prepared in a streamlined, two-step process from commercially available 1-benzhydrylazetidin-3-ol. researchgate.net The alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to form the mesylate, which is a highly effective leaving group. researchgate.net The bulky benzhydryl (diphenylmethyl) group on the azetidine nitrogen serves as a protecting group that can be easily removed later if desired. chemrxiv.org

The reaction involves heating the mesylate precursor with the desired amine nucleophile in a solvent such as acetonitrile. chemrxiv.org

A detailed study of the reaction between 1-benzhydrylazetidin-3-yl methanesulfonate and various amines has demonstrated its broad applicability. chemrxiv.org The methodology shows excellent tolerance for common functional groups encountered in medicinal and agrochemistry. chemrxiv.org

The reaction generally proceeds in moderate-to-high yields with secondary amines, while primary amines typically provide moderate-to-low yields. nih.gov This makes the method particularly well-suited for synthesizing N,N-disubstituted azetidin-3-amines. The table below summarizes the outcomes with various amine nucleophiles, illustrating the scope of the reaction.

| Amine Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Diallylamine | N,N-diallyl-1-benzhydrylazetidin-3-amine | 64 | chemrxiv.org |

| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | chemrxiv.org |

| (S)-(-)-1-Phenylethylamine | (S)-1-Benzhydryl-N-(1-phenylethyl)azetidin-3-amine | 60 | researchgate.net |

| 2-Methoxyethylamine | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | researchgate.net |

| 2-Aminoethanol | 2-((1-Benzhydrylazetidin-3-yl)amino)ethanol | 27 | researchgate.net |

Reductive Amination Strategies for Fluoroethylamine Synthesis

Reductive amination is a powerful and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orglibretexts.org This two-step process, often performed in a single pot, first involves the reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine. libretexts.org

To synthesize a 2-fluoroethylamine moiety, the process would start with a carbonyl compound such as fluoroacetaldehyde. Reaction with a primary or secondary amine under weakly acidic conditions (e.g., pH ~5) facilitates the formation of the imine intermediate. youtube.com A key aspect of this method is the choice of reducing agent. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they are selective for the protonated imine (iminium ion) over the starting aldehyde or ketone. masterorganicchemistry.com This selectivity prevents premature reduction of the carbonyl compound and allows the reaction to proceed efficiently in one pot. youtube.commasterorganicchemistry.com This strategy offers a versatile route to various fluoroethylamines, which can then be used in subsequent steps to construct the final target molecule.

Copper-Catalyzed Ullmann Type Coupling Reactions for Fluoroalkylated Anilines

The Ullmann condensation, a copper-catalyzed reaction, is a cornerstone in the formation of carbon-heteroatom bonds, particularly C-N bonds for the synthesis of aryl amines. researchgate.netnih.gov This methodology is highly relevant for the synthesis of fluoroalkylated anilines, which are key intermediates or final products in many pharmaceutical compounds. The traditional Ullmann reaction often required harsh conditions, such as high temperatures and stoichiometric amounts of copper. researchgate.netsigmaaldrich.com However, recent advancements have led to the development of milder and more efficient catalytic systems.

Modern Ullmann-type reactions for the synthesis of N-arylated compounds often employ soluble copper catalysts supported by various ligands, which enhance the catalyst's activity and stability. acs.org These reactions can be performed under significantly milder conditions than their predecessors. For instance, the use of ligands like N,N-dimethylglycine can facilitate the coupling of aryl iodides with aliphatic alcohols at around 110 °C. researchgate.net Similar principles apply to the N-arylation of fluoroalkylamines.

The synthesis of fluoroalkylated anilines via copper-catalyzed cross-coupling reactions has been a subject of significant research. For example, a method for the synthesis of tri- and difluoroethylanilines has been developed through the copper-catalyzed coupling of the corresponding fluoroethylamines with (hetero)aromatic bromides. acs.org These reactions demonstrate the feasibility of forming C-N bonds between an aryl halide and a fluoroalkylamine, a key step in synthesizing precursors for more complex molecules.

The general scheme for a copper-catalyzed Ullmann-type coupling to produce a fluoroalkylated aniline (B41778) can be represented as follows:

Ar-X + H₂N-Rf --(Cu catalyst, Ligand, Base)--> Ar-NH-Rf

Where Ar-X is an aryl halide (I, Br, Cl), and H₂N-Rf is a fluoroalkylamine. The choice of catalyst, ligand, base, and solvent system is critical for the success of the reaction and depends on the specific substrates being coupled.

Research has shown that various copper sources, including CuI, Cu₂O, and Cu(OAc)₂, can be effective catalysts. nih.gov The choice of ligand is also crucial, with diamines, amino acids, and oximes being commonly used to improve reaction outcomes. acs.org For instance, α-benzoin oxime has been shown to be an effective ligand for the copper-catalyzed coupling of (hetero)aryl halides with a variety of N-nucleophiles, yielding moderate to excellent yields. nih.gov

A selection of conditions for copper-catalyzed N-arylation is presented in the table below:

| Aryl Halide | Amine/N-Nucleophile | Catalyst/Ligand | Base | Solvent | Yield (%) |

| (Hetero)aryl Chlorides | Aromatic/Aliphatic Primary Amides | Cu₂O / N,N'-bis(thiophen-2-ylmethyl)oxalamide | - | - | Good to Excellent |

| (Hetero)aryl Halides | Azoles, Piperidine, Pyrrolidine | Cu(OAc)₂ / α-Benzoin oxime | - | - | Moderate to Excellent |

| Aryl Bromides | Aliphatic Diols | CuCl₂ | K₂CO₃ | None | Good to Excellent |

| Aryl Iodides | Aliphatic Alcohols | CuI / N,N-dimethylglycine | - | Toluene | Good to Excellent |

This table presents a summary of findings from various sources. researchgate.netacs.orgnih.govrsc.org Specific yields are highly dependent on the individual substrates and precise reaction conditions.

Convergent and Divergent Synthesis Strategies for Complex this compound Derivatives

The generation of libraries of structurally diverse compounds from a common core is a powerful strategy in drug discovery. Both convergent and divergent synthetic approaches are employed to efficiently create these libraries based on the this compound scaffold.

Convergent Synthesis Strategies

In a convergent synthesis, different fragments of the target molecule are prepared separately and then joined together in the later stages of the synthesis. This approach is beneficial for building complexity and allows for the independent optimization of the synthesis of each fragment. For the synthesis of complex this compound derivatives, a convergent approach might involve the synthesis of a functionalized azetidine ring and a separate synthesis of a complex aryl or heteroaryl group, followed by their coupling.

One example of a convergent strategy involves the preparation of a suitably protected azetidin-3-one (B1332698), which can then be elaborated. For instance, chiral azetidin-3-ones can be synthesized through a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This azetidin-3-one can then undergo various reactions, such as reductive amination with 2-fluoroethylamine, to install the N-(2-fluoroethyl) group and introduce further diversity at the 3-position.

Another convergent approach is the [2+2] photocycloaddition of imines and alkenes, which offers a direct route to substituted azetidines. researchgate.net By choosing appropriately substituted imine and alkene starting materials, a wide variety of azetidine cores can be constructed, which can then be further functionalized.

Divergent Synthesis Strategies

Divergent synthesis starts from a common intermediate, the "building block," which is then subjected to a variety of reactions to generate a library of related compounds. This strategy is highly efficient for exploring the structure-activity relationship around a core scaffold. The compound this compound itself can serve as an excellent building block for divergent synthesis. enamine.net

Starting with this compound, the primary amine at the 3-position provides a handle for a multitude of chemical transformations. These can include:

Acylation: Reaction with a diverse range of acid chlorides or activated carboxylic acids to form a library of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to generate a library of sulfonamides.

Reductive Amination: Reaction with a wide array of aldehydes and ketones to produce a library of secondary and tertiary amines at the 3-position.

Arylation/Heteroarylation: Coupling with different aryl or heteroaryl halides to introduce diverse aromatic systems.

A general scheme for a divergent synthesis from a core azetidine building block is illustrated by the functionalization of a trisubstituted azetidine. nih.gov A key intermediate can be used to generate structurally unique molecular scaffolds through a series of reactions, such as reduction of a nitrile to a primary amine followed by sulfonylation, and subsequent diversification. nih.gov Similarly, aza-Michael addition of various NH-heterocycles to an N-Boc-azetidin-3-ylidene acetate provides a divergent route to functionalized 3-substituted azetidines. mdpi.com

The following table outlines potential divergent synthetic pathways starting from a core azetidine intermediate:

| Starting Azetidine Intermediate | Reagent Class | Reaction Type | Resulting Functional Group |

| This compound | Acid Chlorides (R-COCl) | Acylation | Amide |

| This compound | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide |

| This compound | Aldehydes/Ketones (RCHO/RCOR') | Reductive Amination | Secondary/Tertiary Amine |

| N-Boc-azetidin-3-ylidene acetate | NH-Heterocycles | Aza-Michael Addition | Substituted 3-(heterocyclyl)azetidine |

| Trisubstituted Azetidine-nitrile | DIBAL-H, then o-nitrobenzenesulfonyl chloride | Reduction, then Sulfonylation | Primary amine, then Sulfonamide |

This table illustrates the potential for creating diverse libraries from common azetidine precursors based on established synthetic methodologies. nih.govmdpi.com

The strategic application of both convergent and divergent synthesis methodologies enables the efficient production of large and diverse libraries of this compound derivatives for biological screening and the development of new therapeutic agents.

Chemical Reactivity and Mechanistic Investigations of 1 2 Fluoroethyl Azetidin 3 Amine Derivatives

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

The reactivity of azetidines is largely characterized by ring-opening reactions, which are facilitated by the relief of approximately 25.4 kcal/mol of ring strain. rsc.orgrsc.org These reactions typically require activation of the nitrogen atom, often through protonation or quaternization to form an azetidinium ion, which significantly enhances the electrophilicity of the ring carbons. rsc.org While azetidines are considerably more stable and easier to handle than their three-membered aziridine (B145994) counterparts, their activated forms are susceptible to nucleophilic attack, providing a pathway to diverse, functionalized linear amines. rsc.orgrsc.org

Nucleophilic Ring Opening of Azetidinium Ions by Fluoride (B91410)

The introduction of fluorine into organic molecules is a key strategy in medicinal chemistry. The ring-opening of azetidinium ions using fluoride as a nucleophile represents a direct method for synthesizing γ-fluoroamines. This transformation is particularly valuable for the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, where the short-lived fluorine-18 (B77423) isotope is introduced. researchgate.net

The reaction involves the activation of the azetidine nitrogen to form a quaternary azetidinium salt, which then undergoes nucleophilic attack by a fluoride source, such as tetrabutylammonium (B224687) fluoride (Bu4NF). rsc.orgsemanticscholar.org For example, the reaction of a 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salt with Bu4NF was shown to proceed at the more substituted C-2 position, yielding a tertiary alkyl fluoride. rsc.orgsemanticscholar.org This site-selective fluorination highlights the utility of this method for creating complex, fluorine-containing building blocks from readily available chiral precursors. semanticscholar.org The development of catalytic, enantioselective methods using phase-transfer catalysts further enhances the sophistication of this approach, allowing for the synthesis of enantioenriched γ-fluoroamines from azetidinium triflates and cesium fluoride (CsF). researchgate.net

These reactions provide a convenient and mild route for the introduction of [¹⁸F]fluoride, leading to products with 2-[¹⁸F]fluoroethyl or 3-[¹⁸F]fluoropropyl moieties, which are common features in radiopharmaceuticals. researchgate.net

Regioselectivity and Stereoselectivity in Azetidine Ring Opening Processes

The regiochemical outcome of the nucleophilic ring-opening of unsymmetrical azetidinium ions is a critical aspect, governed by a combination of steric and electronic factors. The site of nucleophilic attack (typically at the C-2 or C-4 position) is influenced by the substitution pattern on the azetidine ring and the nature of the incoming nucleophile. organic-chemistry.org

Studies have shown that for azetidinium ions without a substituent at the C-4 position, nucleophiles generally attack this less-hindered carbon. organic-chemistry.org Conversely, when a substituent is present at C-4, such as a methyl group, a high degree of regioselectivity for attack at the C-2 position is observed. organic-chemistry.org The nature of the substituent at C-2 also plays a pivotal role. Aryl groups at the C-2 position can stabilize a developing positive charge, favoring a mechanism with more Sₙ1 character and promoting attack at this benzylic position. semanticscholar.org

The nucleophile itself is a key determinant of regioselectivity. Highly nucleophilic species like the azide (B81097) anion tend to attack the more substituted C-2 position in α,α-disubstituted azetidinium ions, whereas poorer nucleophiles like the acetate (B1210297) anion preferentially attack the less-substituted C-4 position. rsc.org This suggests a spectrum of mechanistic pathways, from Sₙ2-like reactions with strong nucleophiles at the less-hindered site to Sₙ1-like reactions at the site best able to stabilize a carbocation. DFT calculations have been instrumental in rationalizing these experimental selectivities. organic-chemistry.org

Below is a table summarizing the factors that influence the regioselectivity of azetidinium ring-opening reactions.

| Factor | Influence on Regioselectivity | Example Outcome | Citation(s) |

| Substitution at C-4 | An unsubstituted C-4 position generally directs nucleophilic attack to C-4. | Attack at C-4 is favored. | organic-chemistry.org |

| A substituted C-4 position (e.g., -CH₃) directs attack to C-2. | Attack at C-2 is highly favored. | organic-chemistry.org | |

| Substitution at C-2 | Electron-donating or conjugating groups (e.g., aryl) stabilize positive charge at C-2, favoring attack at C-2. | Attack at the 2-position of 2-arylazetidinium ions. | rsc.orgsemanticscholar.org |

| Nucleophile Strength | Strong nucleophiles (e.g., N₃⁻) can attack the more sterically hindered but electronically favored C-2 position. | Azide attacks C-2. | rsc.org |

| Weak nucleophiles (e.g., AcO⁻) preferentially attack the less sterically hindered C-4 position. | Acetate attacks C-4. | rsc.org |

Stereoselectivity is also a key feature, with many ring-opening reactions proceeding in a stereoselective or stereospecific manner, yielding highly functionalized, stereodefined linear amines. researchgate.net

Influence of Fluoroethyl Substitution on Azetidine Ring Opening Pathways

The presence of a 1-(2-fluoroethyl) group on the azetidine nitrogen is expected to have a significant impact on the ring-opening pathways, primarily through its electronic effects. The fluorine atom is highly electronegative, making the fluoroethyl group strongly electron-withdrawing. This effect is transmitted to the nitrogen atom, reducing its basicity (pKa). researchgate.netnih.gov

A systematic study on fluoroalkyl-substituted heterocyclic amines demonstrated that the basicity of the amine changes in a predictable manner depending on the fluorination pattern. researchgate.netnih.gov A lower pKa for the N-(2-fluoroethyl)azetidine nitrogen means that it is less readily protonated or quaternized compared to its non-fluorinated alkyl counterparts. This has direct consequences for acid-catalyzed or quaternization-dependent ring-opening reactions, as the equilibrium will be less favorable for the formation of the reactive azetidinium ion.

Once the azetidinium ion is formed, the electron-withdrawing nature of the N-substituent would further destabilize the positively charged species, potentially increasing its reactivity toward nucleophiles. However, the initial activation step is likely to be the rate-limiting factor in many cases. Therefore, more forcing conditions may be required to initiate the ring-opening of N-(2-fluoroethyl)azetidinium ions compared to N-alkylazetidinium ions. The substituent's influence is primarily electronic, modulating the energy landscape of both the azetidine precursor and the key azetidinium intermediate.

Functionalization and Derivatization of the Azetidine Core

Beyond ring-opening, the functionalization of the intact azetidine ring is crucial for synthesizing complex derivatives. Methods that allow for the stereoselective introduction of substituents onto the azetidine core are of high value.

Diastereoselective α-Alkylation of Azetidine 2-Carboxylic Acid Esters

The α-alkylation of N-substituted azetidine-2-carboxylic acid esters provides a route to α-substituted four-membered cyclic amino acids, which are valuable building blocks. However, this reaction can be challenging. A significant breakthrough involves the use of N-borane complexes of the azetidine esters. nih.govrsc.org

In this method, N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters are complexed with borane (B79455) (BH₃). The formation of this diastereomerically pure borane complex serves to lock the conformation of the ring and activate the α-proton for deprotonation. rsc.org Treatment with a strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS), followed by the addition of an electrophile like benzyl (B1604629) bromide, results in highly diastereoselective α-alkylation. nih.govrsc.org Yields are often high, and a single diastereomer can be obtained. rsc.org A similar strategy has been successfully applied to the diastereoselective α-alkylation of related azetidine-2-carbonitriles. rsc.org

This methodology enables the production of a variety of optically active α-substituted azetidine-2-carboxylic acid esters from inexpensive chiral starting materials. rsc.org

The table below shows representative results for the diastereoselective α-alkylation of a borane-complexed azetidine ester.

| Electrophile (E-X) | Product | Yield (%) | Diastereomeric Ratio (dr) | Citation(s) |

| Benzyl bromide | α-Benzylated ester | 90 | >99:1 | rsc.org |

| Methyl iodide | α-Methylated ester | 88 | >99:1 | rsc.org |

| Allyl bromide | α-Allylated ester | 74 | >99:1 | rsc.org |

Cis-Stereoselective C(sp³)–H Arylation of Azetidines

The direct functionalization of C(sp³)–H bonds is a powerful strategy in modern organic synthesis. For azetidines, this approach allows for the introduction of substituents at positions that are otherwise difficult to access. Recent advances have demonstrated that directing groups can be used to achieve highly stereoselective C–H activation. chemrxiv.org

Specifically, a directing group installed at the C-2 position of a stereodefined azetidine derivative, such as an amide derived from azetidine-2-carboxylic acid, can promote a palladium-catalyzed C(sp³)–H arylation at the C-3 position. This reaction proceeds with high cis-stereoselectivity, meaning the new aryl group is installed on the same face of the ring as the directing group at C-2. chemrxiv.org This method provides direct access to complex, enantiopure cis-2,3-disubstituted azetidines, which are valuable scaffolds in medicinal chemistry. The directing group can often be removed after the arylation step, revealing the functionalized azetidine core.

Reactivity of the Fluoroethyl Moiety in Azetidine Conjugates

The presence of a fluorine atom on the ethyl group attached to the azetidine nitrogen significantly modulates the reactivity of the molecule. This section explores the potential for elimination reactions involving this moiety and the observed "negative fluorine effect" in metal-catalyzed coupling reactions.

Potential for Elimination Reactions in Synthetic Pathways

The 2-fluoroethyl group attached to the azetidine nitrogen introduces the possibility of elimination reactions, a critical consideration in the design of synthetic routes and the stability of the final compound. The strong carbon-fluorine bond generally makes fluoride a poor leaving group; however, the presence of an adjacent nitrogen atom can influence this reactivity. siue.edu

Base-induced elimination of hydrogen fluoride from a 2-fluoroethylamino moiety can proceed, particularly under forcing conditions. The regioselectivity of such eliminations from alkyl fluorides often follows the Hofmann rule, leading to the formation of the less substituted alkene. chemistrysteps.com This is attributed to the poor leaving group ability of fluoride, which favors a more carbanionic transition state. In the context of 1-(2-fluoroethyl)azetidin-3-amine, this would theoretically lead to the formation of a vinyl azetidine derivative.

During the synthesis of fluorinated azetidines, side reactions, including eliminations, can occur. For instance, in the synthesis of 3-fluoroazetidines, the choice of reaction conditions is crucial to avoid the formation of undesired byproducts. mdpi.com While direct evidence for the elimination of the 2-fluoroethyl group from this compound is not extensively documented in the provided literature, the general principles of elimination reactions involving alkyl fluorides suggest that this pathway is a plausible consideration, especially in the presence of strong, non-nucleophilic bases.

| Reaction Type | Potential Product | Conditions Favoring Reaction |

| Base-Induced Elimination | N-vinylazetidin-3-amine | Strong, non-nucleophilic base; elevated temperatures |

| Nucleophilic Substitution | - | Not typically favored for C-F bonds |

Table 1: Potential Reactions of the Fluoroethyl Moiety

"Negative Fluorine Effect" in Metal-Catalyzed Coupling Reactions

In the context of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the presence of the electron-withdrawing fluoroethyl group on the azetidine nitrogen can have a significant impact on the reaction's efficiency. This phenomenon can be described as a "negative fluorine effect," where the fluorinated amine exhibits reduced reactivity compared to its non-fluorinated counterparts. nih.govyoutube.com

The mechanism of the Buchwald-Hartwig amination involves several key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. nih.govyoutube.com The electron-withdrawing nature of the fluoroethyl group decreases the nucleophilicity of the azetidine nitrogen, which can slow down the initial coordination to the palladium center and the subsequent deprotonation step. nih.gov

Furthermore, the stability of the resulting palladium-amido complex can be affected. While electron-donating groups on the amine can facilitate reductive elimination, the electron-withdrawing fluoroethyl group may retard this crucial step, leading to lower yields or requiring more forcing reaction conditions. nih.gov

| Mechanistic Step | Influence of Fluoroethyl Group | Consequence |

| Amine Coordination | Decreased nitrogen nucleophilicity | Slower reaction rate |

| Deprotonation | Increased acidity of N-H, but overall reduced basicity | Potentially slower formation of the amido complex |

| Reductive Elimination | Electron-withdrawing effect | May retard the final C-N bond formation |

Table 2: Influence of the Fluoroethyl Group on Buchwald-Hartwig Amination Steps

Mechanistic Studies and Reaction Pathway Elucidation

The elucidation of reaction pathways involving this compound derivatives is crucial for understanding their stability and for the rational design of new synthetic methodologies. Mechanistic studies often focus on the interplay between the strained azetidine ring and the electronic effects of the fluoroethyl substituent.

The reactivity of the azetidine ring itself is a key factor. Azetidines can undergo ring-opening reactions under certain conditions due to their inherent ring strain. nih.gov However, the N-substituent plays a significant role in modulating this reactivity. The electron-withdrawing nature of the 2-fluoroethyl group is expected to decrease the nucleophilicity of the ring nitrogen, potentially making it less susceptible to reactions that involve initial protonation or coordination of the nitrogen to an electrophile.

In the context of palladium-catalyzed reactions, mechanistic investigations have shown that the nature of the ligand on the palladium catalyst is critical for overcoming the challenges associated with less reactive amines. organic-chemistry.orgresearchgate.net For the coupling of fluoroalkylamines, bulky, electron-rich phosphine (B1218219) ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov

Computational studies, though not extensively detailed for this specific molecule in the provided literature, can provide valuable insights into the stability of intermediates and transition states. For example, calculations could help to quantify the "negative fluorine effect" by determining the energy barriers for the different steps in the Buchwald-Hartwig amination of this compound compared to its non-fluorinated analog. Such studies could also predict the likelihood of side reactions, such as elimination, under various conditions.

Applications of 1 2 Fluoroethyl Azetidin 3 Amine As a Strategic Building Block

Role in Advanced Organic Synthesis

In the realm of advanced organic synthesis, 1-(2-Fluoroethyl)azetidin-3-amine serves as a key precursor for the generation of intricate molecular frameworks. Its strained ring system and reactive amine functionality are pivotal for its application in various synthetic transformations.

Construction of Spirocyclic Systems

The azetidine (B1206935) moiety is a valuable component in the synthesis of spirocyclic systems, which are characterized by two rings sharing a single atom. cymitquimica.com The incorporation of spirocyclic azetidines can impart desirable properties to a molecule, such as increased rigidity and improved metabolic stability. While specific examples detailing the use of this compound in the construction of spirocycles are not prevalent in the literature, the general principles of azetidine chemistry suggest its potential in this area. The synthesis of spirocyclic azetidines often involves the reaction of a suitable cyclic precursor with a functionalized azetidine. cymitquimica.com

Precursor in Modular Assembly Strategies

Modular assembly, or building-block synthesis, is a powerful strategy for the rapid generation of compound libraries. cymitquimica.com this compound, with its distinct functional groups, is an ideal candidate for such approaches. The primary amine allows for a wide range of derivatization reactions, including amidation, alkylation, and reductive amination, enabling the facile introduction of diverse substituents.

| Reaction Type | Potential Reagents | Resulting Linkage |

| Amidation | Carboxylic acids, Acid chlorides, Acylating agents | Amide bond |

| Alkylation | Alkyl halides, Epoxides | C-N bond |

| Reductive Amination | Aldehydes, Ketones | Amine bond |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide bond |

This table illustrates the potential modular assembly reactions involving the primary amine of this compound.

Applications in Medicinal Chemistry Research

The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.

Azetidines as Privileged Scaffolds in Drug Discovery and Development

Azetidines are considered valuable in drug design because they offer a good balance of chemical stability and molecular rigidity. This rigidity can help to pre-organize a molecule into a conformation that is favorable for binding to a biological target, potentially leading to increased potency and selectivity. The incorporation of an azetidine ring can also influence physicochemical properties such as solubility and lipophilicity.

Utility of Fluoroethylamines in Modulating Biological Activity through Bioisosteric Effects

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, primarily due to the element's unique physicochemical properties. nih.govsci-hub.se The fluoroethylamine moiety within this compound is a prime example of a fluorinated fragment used for bioisosteric replacement, a strategy where one part of a molecule is substituted for another with similar physical or chemical properties to enhance biological activity or optimize pharmacokinetic profiles. sci-hub.seresearchgate.net

Bioisosterism is a powerful tool for modifying lead compounds to improve efficacy, selectivity, and metabolic stability. nih.gov The substitution of a hydrogen atom with fluorine can profoundly impact a molecule's characteristics. dovepress.com For instance, the high electronegativity of fluorine can lower the pKa of nearby amine groups, which in turn modulates properties like membrane permeability and metabolic stability. sci-hub.se While hydrogen/fluorine exchange typically increases a molecule's lipophilicity, this effect is highly context-dependent and relies on the specific structural environment of the biological target. nih.govsci-hub.se The successful application of bioisosteric replacements, therefore, increases significantly with a deeper understanding of the target's structure. nih.govsci-hub.se

The introduction of a fluorine atom or a trifluoromethyl group can regulate the physicochemical properties of compounds, enhance the binding affinity of drugs with target proteins, and improve selectivity, ultimately leading to safer and more effective drugs. researchgate.net The use of fluorinated fragments like fluoroethylamine is a growing area, offering precise modulation of a molecule's properties for novel drug discovery. nih.govsci-hub.se

| Property Modulated by Fluoroethylamine | Consequence in Drug Design |

| pKa | Alters ionization state at physiological pH, affecting solubility and cell permeability. sci-hub.se |

| Lipophilicity (logD) | Influences membrane permeability, protein binding, and overall bioavailability. sci-hub.se |

| Metabolic Stability | C-F bond is stronger than a C-H bond, increasing resistance to enzymatic oxidation. researchgate.net |

| Conformational Rigidity | Can enhance binding interactions with biological targets. researchgate.net |

| Binding Affinity | Modifies electronic properties, potentially enhancing interactions with target proteins. researchgate.net |

Contributions to Radiochemistry and Positron Emission Tomography (PET) Probe Development

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on the development of novel radiotracers to visualize and quantify biological processes in vivo. nih.gov Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET imaging due to its ideal physical characteristics, including a 109.7-minute half-life and low positron energy, which allows for high-resolution imaging. nih.govfrontiersin.org The versatility of ¹⁸F chemistry enables its incorporation into a vast array of molecules. nih.gov

Building blocks containing a fluoroethyl group are valuable precursors for the synthesis of ¹⁸F-labeled radiopharmaceuticals. The synthesis of these tracers often involves the nucleophilic substitution of a leaving group with the [¹⁸F]fluoride ion. nih.gov Compounds like this compound can be conceptualized as key intermediates or synthons in a modular approach to complex radiotracers. The non-radioactive ("cold") fluoroethyl group can be replaced with its radioactive counterpart, [¹⁸F]fluoroethyl, in the final steps of a radiosynthesis.

The development of efficient ¹⁸F-labeling procedures is crucial, and strategies often involve a two- or three-step process where the [¹⁸F]fluoride is first introduced into a simple precursor, which is then coupled to the larger molecule of interest. nih.gov For example, the synthesis of O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a well-established PET tracer for imaging tumors, is achieved through the ¹⁸F-fluoroethylation of L-tyrosine. nih.gov The ease of synthesis and favorable biological properties of tracers like [¹⁸F]FET underscore the importance of developing versatile fluoroethyl-containing precursors. nih.gov

The 2-[¹⁸F]fluoroethyl and 3-[¹⁸F]fluoropropyl groups are common moieties in a variety of PET radiopharmaceuticals. iaea.orgnih.gov The synthesis of these groups typically involves reacting a precursor molecule that has a good leaving group (like tosylate or bromide) with [¹⁸F]fluoride. iaea.org For example, [¹⁸F]fluoroethyltriflate can be prepared and used to alkylate target molecules. iaea.org Similarly, [¹⁸F]fluoropropylbromide can be synthesized and used in subsequent reactions. iaea.org

The development of these labeling strategies allows for the creation of a wide range of radiotracers for diverse biological targets, including receptors in the brain and amino acid transporters in tumors. nih.govresearchgate.net The synthesis of radioligands for imaging histamine (B1213489) subtype-3 receptors, for instance, has been achieved by treating a nitro-analogue with cyclotron-produced [¹⁸F]fluoride ion. researchgate.net The continual development of new precursors and methods for late-stage [¹⁸F]-introduction is essential for expanding the library of available PET biomarkers for clinical diagnostics and research. cardiff.ac.uk

| ¹⁸F-Labeled Moiety | Common Precursor Type | Example Application |

| 2-[¹⁸F]Fluoroethyl | Ethylene with a leaving group (e.g., tosylate, bromide) | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) for tumor imaging. nih.govresearchgate.net |

| 3-[¹⁸F]Fluoropropyl | Propyl chain with a leaving group (e.g., triflate, bromide) | (4S)-4-(3-¹⁸F-fluoropropyl)-L-glutamate ([¹⁸F]FSPG) for tumor imaging. nih.gov |

Emerging Potential in Materials Science and Polymer Chemistry

Beyond its applications in medicine, the unique structural features of the azetidine ring system present opportunities in materials science. Azetidines are four-membered nitrogen-containing heterocycles whose reactivity is governed by significant ring strain, making them valuable monomers in polymerization reactions. rsc.orgrsc.org

The polymerization of aziridines and azetidines can be complex, often proceeding through a cationic ring-opening mechanism to form hyper-branched polymers. digitellinc.comresearchgate.net However, recent efforts have focused on controlled anionic ring-opening polymerizations of activated azetidines, which can lead to living and controlled polymer growth. digitellinc.com The ability to use N-activated azetidines as monomers is highly valuable for producing polyamines and polyamides, leveraging the strain-controlled activation of the azetidine ring for its opening. rsc.org The synthesis, chemical properties, and applications of polymers with pendant azetidinium substituents have also been described. researchgate.net The ring strain makes azetidines susceptible to cationic ring-opening polymerization, a property that can be harnessed to create novel polymer architectures. researchgate.net

The rigid and conformationally puckered structure of the azetidine ring makes it an excellent scaffold for applications in asymmetric synthesis. rsc.orgresearchgate.net When used as part of a catalyst or as a chiral auxiliary, the rigidity of the azetidine scaffold enhances control over the catalytic pocket, leading to increased enantioselectivity in chemical reactions. rsc.org For example, azetidine-containing binuclear zinc catalysts have been developed for highly enantioselective Michael addition reactions. rsc.org The use of azetidines as a feature to control the scaffold represents a promising strategy in the field of enantioselective catalysis. rsc.org Recent advances have highlighted the use of azetidines as important motifs in drug discovery, polymerization, and as chiral templates. rsc.org

Spectroscopic and Stereochemical Analysis in Research on 1 2 Fluoroethyl Azetidin 3 Amine

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond basic identification, a suite of advanced spectroscopic techniques is employed to provide a detailed picture of the molecule's connectivity and spatial arrangement. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of 1-(2-Fluoroethyl)azetidin-3-amine. Both proton (¹H) and fluorine-19 (¹⁹F) NMR provide critical data for confirming the molecular structure. rsc.org

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum, the protons on the carbon adjacent to the nitrogen atoms are deshielded due to the electron-withdrawing nature of the nitrogen, causing them to appear at a lower field than typical alkane hydrogens. openstax.org The protons of the azetidine (B1206935) ring exhibit complex splitting patterns due to spin-spin coupling with each other and with the adjacent fluoroethyl group. The hydrogens on the carbon next to the amine nitrogen are deshielded and absorb further downfield. openstax.orglibretexts.org The presence of the N-H protons of the primary amine group would typically appear as a broad signal, the chemical shift of which can be concentration-dependent. openstax.org The addition of D₂O would lead to the disappearance of the N-H signal, confirming the presence of the amine group. libretexts.org

¹⁹F-NMR Spectroscopy: ¹⁹F-NMR is particularly informative for fluorinated compounds. icpms.cz Fluorine-19 has a natural abundance of 100% and a large chemical shift range, which makes its signals sensitive to the local electronic environment. biophysics.org In this compound, the ¹⁹F NMR spectrum would show a signal for the fluorine atom, and its coupling with the adjacent protons (²JFH) and protons on the subsequent carbon (³JFH) would provide valuable structural information. icpms.cz This technique is highly effective for studying fluorinated molecules, even in complex mixtures, due to the low probability of signal overlap. nih.gov

Interactive Data Table: Predicted ¹H and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (CH₂F) | ~4.5 | Triplet of doublets | JHF ≈ 47, JHH ≈ 5 |

| ¹H (NCH₂) | ~2.8 | Triplet | JHH ≈ 5 |

| ¹H (Azetidine CH₂) | ~3.5 | Multiplet | |

| ¹H (Azetidine CH) | ~3.2 | Multiplet | |

| ¹H (NH₂) | Variable | Broad singlet | |

| ¹⁹F | ~-220 | Triplet of triplets | JFH ≈ 47, JFH ≈ 25 |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound.

N-H Stretching: Primary amines exhibit two characteristic N-H stretching bands in the region of 3500-3300 cm⁻¹. openstax.orgorgchemboulder.com These bands are typically sharper and less intense than the O-H bands of alcohols. openstax.org

C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region. orgchemboulder.com

N-H Bending: A primary amine will also show an N-H bending (scissoring) vibration between 1650 and 1580 cm⁻¹. orgchemboulder.com

C-F Stretching: A strong absorption band corresponding to the C-F bond stretch is expected in the range of 1400-1000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 |

| Alkyl Fluoride (B91410) (C-F) | Stretch | 1400 - 1000 |

Chiral Synthesis and Stereochemical Determination

The presence of a stereocenter at the 3-position of the azetidine ring means that this compound can exist as a pair of enantiomers. The synthesis and characterization of these stereoisomers are crucial aspects of its chemistry.

The development of methods to synthesize specific enantiomers of azetidines is an active area of research. nih.gov Several strategies have been developed to achieve this:

From Chiral Precursors: One common approach is to start with a readily available chiral molecule, such as an amino acid, and convert it into the desired azetidine derivative. rsc.org

Chiral Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the azetidine ring. acs.org For instance, chiral phase-transfer catalysts have been successfully used in the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov Another example involves the use of a chiral N,N'-dioxide/Mg(II) complex to catalyze the [3+1] cycloaddition of aziridines with isocyanides to produce enantioenriched azetidines. acs.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the cyclization reaction. The auxiliary can then be removed to yield the enantiomerically enriched azetidine. The use of chiral tert-butanesulfinamides is a scalable approach for producing chiral C2-substituted monocyclic azetidines. acs.org

When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) becomes important. Diastereoselective methods for synthesizing substituted azetidines often involve substrate control, where the existing stereocenters in the starting material dictate the stereochemistry of the newly formed centers. acs.org

For example, the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines with high diastereoselectivity. nih.gov Another approach involves an electrocyclization route from N-alkenylnitrones to azetidine nitrones, which can then be converted to highly substituted azetidines with excellent diastereoselectivity. nih.gov

Determining the absolute configuration of a chiral molecule is essential. While X-ray crystallography is a definitive method, it requires a suitable crystal. epa.gov Circular Dichroism (CD) spectroscopy is a powerful alternative for assigning the absolute configuration of chiral molecules in solution. nih.govmtoz-biolabs.com